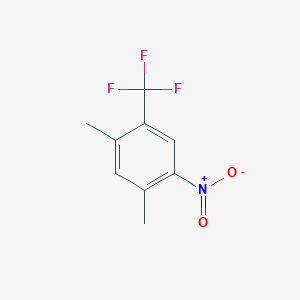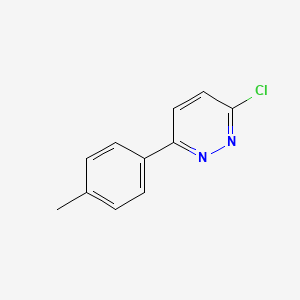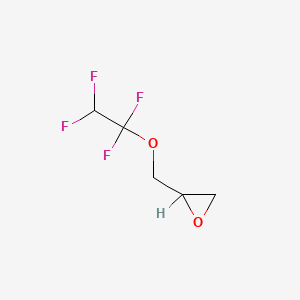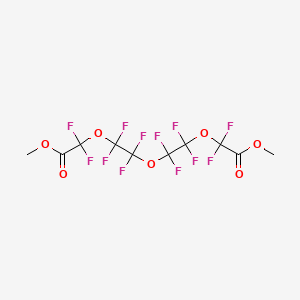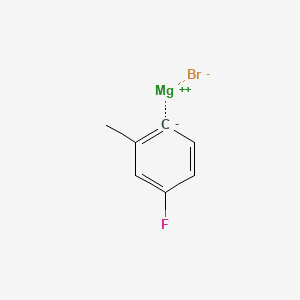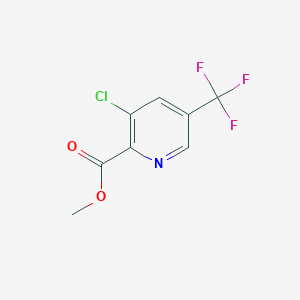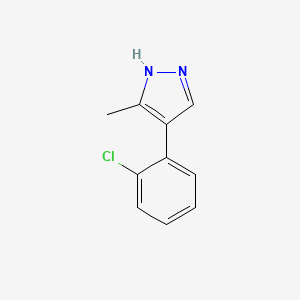
4-(2-chlorophenyl)-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .科学的研究の応用
Potential Anti-cancer Applications
Pyrazole derivatives have been studied for their potential as anti-cancer agents. The synthesis, electronic structure, and physico-chemical properties of pyrazole compounds, including those similar to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, suggest they could serve as photo-sensitizers in photovoltaic systems or exhibit negative responses against human microsomal prostaglandin E synthase 1, which is relevant in cancer research. Docking studies further propose these compounds' potential in cancer therapeutics (Thomas et al., 2019).
Tautomerism and Structural Insights
Research on NH-pyrazoles, closely related to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, highlights the importance of tautomerism in determining the structural properties of these compounds. Such insights are crucial for understanding the behavior of pyrazole derivatives in different environments, potentially impacting their stability, reactivity, and interactions with biological targets (Cornago et al., 2009).
Novel Fungicide Development
Pyrazole derivatives have also been explored for their use in agriculture, particularly as novel fungicides. A study on the synthesis of carbon-14 labeled pyraoxystrobin, a compound related to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, showcases the potential of these derivatives in developing fungicides with broad-spectrum and high activity against various fungi. Such research is vital for the development of new agricultural chemicals that can help manage crop diseases more effectively (Liu et al., 2011).
Photophysical and Electrochemical Studies
The exploration of pyrazoline derivatives for their photophysical properties indicates the potential application of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole in materials science, particularly in the development of green light-emitting materials. Such materials could have applications in light-emitting diodes (LEDs) and other optoelectronic devices, highlighting the versatility of pyrazole derivatives beyond biomedical applications (Easwaramoorthi et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMPGPWYKZNXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384456 |
Source


|
| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |
CAS RN |
667400-39-7 |
Source


|
| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


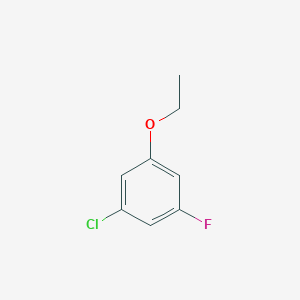

![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)
